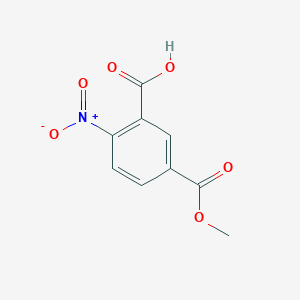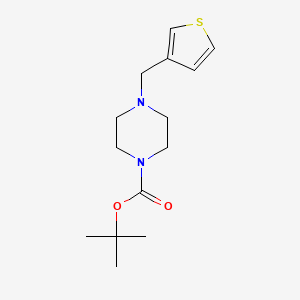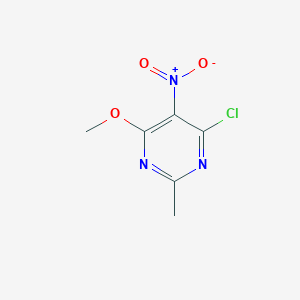![molecular formula C7H13NO B1602250 3-Oxa-9-azabicyclo[3.3.1]nonane CAS No. 280-99-9](/img/structure/B1602250.png)
3-Oxa-9-azabicyclo[3.3.1]nonane
Overview
Description
3-Oxa-9-azabicyclo[3.3.1]nonane is a compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 g/mol . The compound is also known by other names such as 280-99-9, SCHEMBL272458, DTXSID60570350, and 3,9-oxaazabicyclo[3.3.1]nonane .
Synthesis Analysis
Different routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Another method involves a cascade process by bifunctional phosphonium salt/Lewis acid relay catalysis .Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds, including 10 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The compound has been found to be an effective catalyst for the aerobic oxidation of alcohols to ketones and aldehydes . A palladium-catalyzed transformation utilizing a novel diverted Tsuji–Trost sequence has also been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.18 g/mol . It has a topological polar surface area of 21.3 Ų and a complexity of 95.1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Catalytic Oxidation of Alcohols : A study by Shibuya et al. (2009) describes a synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a nitroxyl radical. ABNO shows high activity in the catalytic oxidation of alcohols to carbonyl compounds (Shibuya et al., 2009).
Synthesis of Oxa-azabicyclo[3.3.1]nonane Subunit : Pramthaisong et al. (2018) developed a new strategy for synthesizing the oxa-azabicyclo[3.3.1]nonane subunit, a component of the naucleamide E core structure. This process involves a base-mediated cascade cyclization under aqueous conditions, forming the oxa-azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Pramthaisong et al., 2018).
Structural Studies : Klepikova et al. (2003) conducted a study on the steric structure of certain derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones using 1H NMR spectroscopy, providing insight into their conformational properties (Klepikova et al., 2003).
Synthesis of Antimicrobial and Antioxidant Agents : Premalatha et al. (2013) synthesized a series of bicyclic oximes with cyclohexadienone nuclei, which displayed significant antimicrobial and antioxidant activities (Premalatha et al., 2013).
Synthesis of Bridged Morpholines : Zaytsev et al. (2016) described practical syntheses of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane, starting from dicarboxylic acids, illustrating the compound's utility in creating bridged morpholines (Zaytsev et al., 2016).
Synthesis of Dipeptide Mimetics : Mulzer et al. (2000) synthesized stereopure 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, demonstrating the potential of azabicyclo[X.Y.0]alkane amino acids as rigid dipeptide mimetics useful for peptide-based drug discovery (Mulzer et al., 2000).
Mechanism of Action
Target of Action
It’s known that the structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products .
Mode of Action
It’s known that 9-azabicyclo[331]nonane N-oxyl (ABNO), a related compound, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is stored in a refrigerator .
Safety and Hazards
Future Directions
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches for the synthesis of this compound .
properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZRIIREIUXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570350 | |
| Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280-99-9 | |
| Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)


![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)



